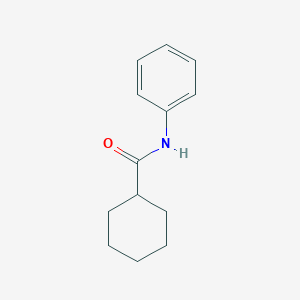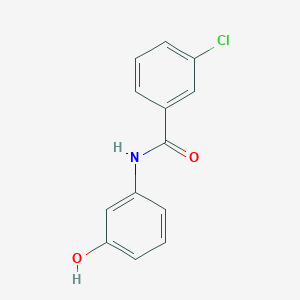
Benzamide, 3-chloro-N-(3-hydroxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 3-chloro-N-(3-hydroxyphenyl)- is a chemical compound with the molecular formula C13H10ClNO2. It is a white crystalline powder that is commonly used in scientific research for its various applications. Benzamide, 3-chloro-N-(3-hydroxyphenyl)- is synthesized using different methods, including the reaction of 3-chloroaniline with salicylic acid.
Mécanisme D'action
The mechanism of action of Benzamide, 3-chloro-N-(3-hydroxyphenyl)- is not fully understood. However, studies have shown that it inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. It is believed that Benzamide, 3-chloro-N-(3-hydroxyphenyl)- induces apoptosis by activating the caspase cascade, a series of proteolytic enzymes that are responsible for the degradation of cellular proteins.
Effets Biochimiques Et Physiologiques
Benzamide, 3-chloro-N-(3-hydroxyphenyl)- has various biochemical and physiological effects. Studies have shown that it inhibits the growth of cancer cells by inducing apoptosis, as mentioned earlier. Additionally, Benzamide, 3-chloro-N-(3-hydroxyphenyl)- has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, which can result in cell death.
Avantages Et Limitations Des Expériences En Laboratoire
Benzamide, 3-chloro-N-(3-hydroxyphenyl)- has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. Additionally, it has been shown to have anticancer properties, making it a useful tool for cancer research. However, Benzamide, 3-chloro-N-(3-hydroxyphenyl)- also has some limitations. It is toxic and must be handled with care. Additionally, its mechanism of action is not fully understood, making it difficult to interpret the results of experiments using this compound.
Orientations Futures
There are several future directions for the use of Benzamide, 3-chloro-N-(3-hydroxyphenyl)- in scientific research. One direction is the development of new anticancer agents based on the structure of Benzamide, 3-chloro-N-(3-hydroxyphenyl)-. Additionally, further studies are needed to fully understand the mechanism of action of this compound. Finally, Benzamide, 3-chloro-N-(3-hydroxyphenyl)- could be used in the development of new diagnostic tools for cancer, as it has been shown to selectively inhibit the growth of cancer cells.
Méthodes De Synthèse
Benzamide, 3-chloro-N-(3-hydroxyphenyl)- is synthesized using different methods, including the reaction of 3-chloroaniline with salicylic acid. This reaction is carried out in the presence of a dehydrating agent, such as phosphorus oxychloride or thionyl chloride, to form the intermediate 3-chloro-N-(3-hydroxyphenyl)-2-hydroxybenzamide. The intermediate is then treated with an acid, such as hydrochloric acid, to form Benzamide, 3-chloro-N-(3-hydroxyphenyl)-.
Applications De Recherche Scientifique
Benzamide, 3-chloro-N-(3-hydroxyphenyl)- is used in scientific research for various applications. One of the most common applications is as a starting material for the synthesis of other chemical compounds. It is also used as a reagent in the synthesis of various heterocyclic compounds, such as benzoxazoles, benzimidazoles, and benzothiazoles. Additionally, Benzamide, 3-chloro-N-(3-hydroxyphenyl)- is used in the synthesis of various pharmaceuticals, such as anticancer agents.
Propriétés
Numéro CAS |
143214-41-9 |
|---|---|
Nom du produit |
Benzamide, 3-chloro-N-(3-hydroxyphenyl)- |
Formule moléculaire |
C13H10ClNO2 |
Poids moléculaire |
247.67 g/mol |
Nom IUPAC |
3-chloro-N-(3-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C13H10ClNO2/c14-10-4-1-3-9(7-10)13(17)15-11-5-2-6-12(16)8-11/h1-8,16H,(H,15,17) |
Clé InChI |
TZADWBIZCKCRAG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=CC=C2)O |
SMILES canonique |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




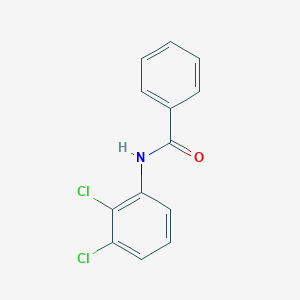
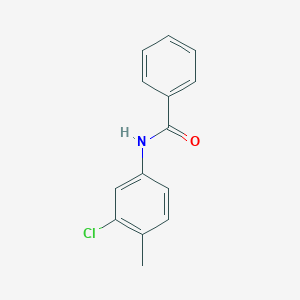
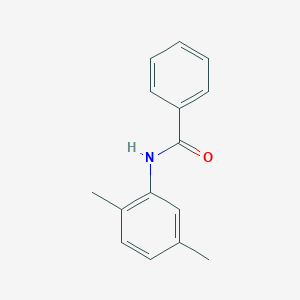
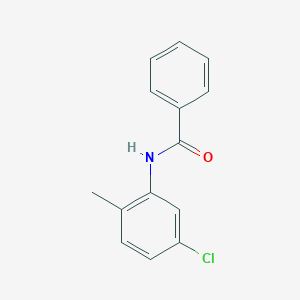
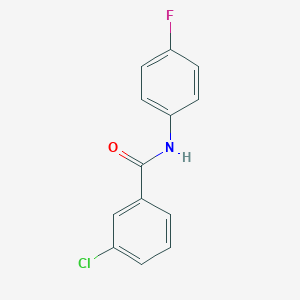

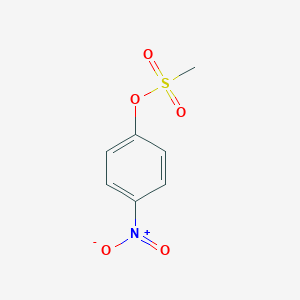
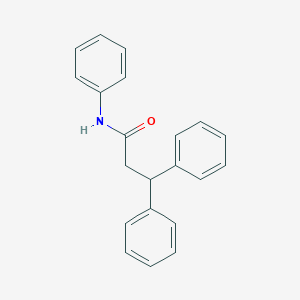
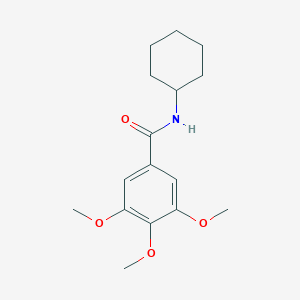
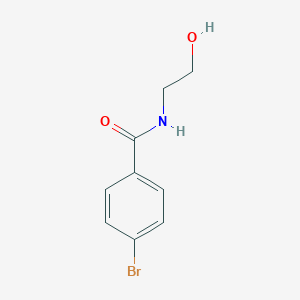
![2-(2-Methoxyphenyl)-5-methylbenzo[d]oxazole](/img/structure/B185115.png)
